molecular formula C22H22I3NO10 B14779892 (2R)-2-[2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid

(2R)-2-[2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid

Cat. No.: B14779892
M. Wt: 841.1 g/mol
InChI Key: UAXFNVMDPMUCQJ-FFWNKYJCSA-N
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Description

(2R)-2-[2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes multiple iodine atoms and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid involves multiple steps, including the introduction of iodine atoms and the formation of ester and amide bonds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to remove iodine atoms or reduce carbonyl groups.

    Substitution: The iodine atoms can be substituted with other functional groups, such as fluorine or chlorine, under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution of iodine atoms can produce halogenated derivatives with different properties.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-[2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid is used as a building block for synthesizing more complex molecules

Biology

In biology, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and biological activities make it a promising candidate for developing new treatments for various diseases, including cancer and infectious diseases.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties, such as high reactivity and stability, make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2R)-2-[2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s iodine atoms and hydroxyl groups play a crucial role in its biological activities, allowing it to bind to and modulate the activity of enzymes, receptors, and other proteins. This interaction can lead to various cellular effects, such as inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of cell death.

Comparison with Similar Compounds

Similar Compounds

    Thyroxine: A hormone with a similar structure that contains iodine atoms and is involved in regulating metabolism.

    Triiodothyronine: Another thyroid hormone with three iodine atoms, similar to the structure of (2R)-2-[2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and the presence of multiple iodine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H22I3NO10

Molecular Weight

841.1 g/mol

IUPAC Name

(2R)-2-[2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid

InChI

InChI=1S/C22H22I3NO10/c1-8-16(28)17(29)19(30)22(35-8,21(32)33)36-20(31)14(26)6-9-4-12(24)18(13(25)5-9)34-10-2-3-15(27)11(23)7-10/h2-5,7-8,14,16-17,19,27-30H,6,26H2,1H3,(H,32,33)/t8?,14?,16?,17?,19?,22-/m1/s1

InChI Key

UAXFNVMDPMUCQJ-FFWNKYJCSA-N

Isomeric SMILES

CC1C(C(C([C@](O1)(C(=O)O)OC(=O)C(CC2=CC(=C(C(=C2)I)OC3=CC(=C(C=C3)O)I)I)N)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)(C(=O)O)OC(=O)C(CC2=CC(=C(C(=C2)I)OC3=CC(=C(C=C3)O)I)I)N)O)O)O

Origin of Product

United States

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